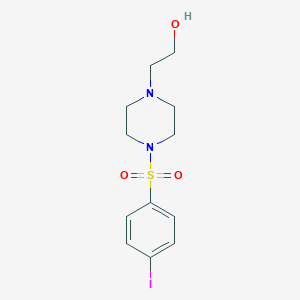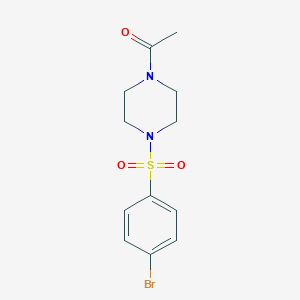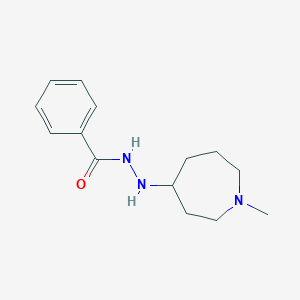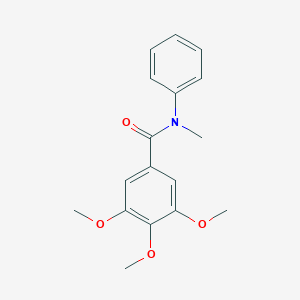
3,4,5-trimethoxy-N-methyl-N-phenylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-trimethoxy-N-methyl-N-phenylbenzamide, also known as TPNPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. TPNPB is a selective agonist for the retinoic acid receptor-related orphan receptor alpha (RORα), which is a transcription factor that plays a crucial role in the regulation of the immune system, metabolism, and circadian rhythms.
Mécanisme D'action
3,4,5-trimethoxy-N-methyl-N-phenylbenzamide acts as a selective agonist for RORα, which is a transcription factor that regulates the expression of genes involved in the immune system, metabolism, and circadian rhythms. When 3,4,5-trimethoxy-N-methyl-N-phenylbenzamide binds to RORα, it induces a conformational change that allows it to bind to DNA and regulate gene expression.
Effets Biochimiques Et Physiologiques
Studies have shown that 3,4,5-trimethoxy-N-methyl-N-phenylbenzamide can modulate the expression of genes involved in the immune system, metabolism, and circadian rhythms. It has also been shown to have anti-inflammatory effects and may be useful in the treatment of autoimmune diseases such as multiple sclerosis. 3,4,5-trimethoxy-N-methyl-N-phenylbenzamide has also been shown to have an impact on the regulation of glucose and lipid metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3,4,5-trimethoxy-N-methyl-N-phenylbenzamide in lab experiments is its selectivity for RORα, which allows for specific modulation of gene expression. However, one limitation is that 3,4,5-trimethoxy-N-methyl-N-phenylbenzamide may have off-target effects on other receptors, which can complicate data interpretation.
Orientations Futures
There are several future directions for research on 3,4,5-trimethoxy-N-methyl-N-phenylbenzamide. One area of interest is its potential use in the treatment of autoimmune diseases. Another area of interest is its role in the regulation of circadian rhythms and its potential use in the treatment of sleep disorders. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 3,4,5-trimethoxy-N-methyl-N-phenylbenzamide and its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of 3,4,5-trimethoxy-N-methyl-N-phenylbenzamide involves the reaction of 3,4,5-trimethoxybenzoyl chloride with N-methyl-N-phenylamine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 3,4,5-trimethoxy-N-methyl-N-phenylbenzamide.
Applications De Recherche Scientifique
3,4,5-trimethoxy-N-methyl-N-phenylbenzamide has been extensively studied for its potential applications in scientific research. It has been shown to modulate the expression of genes involved in the regulation of the immune system, metabolism, and circadian rhythms. 3,4,5-trimethoxy-N-methyl-N-phenylbenzamide has also been shown to have anti-inflammatory effects and may be useful in the treatment of autoimmune diseases such as multiple sclerosis.
Propriétés
Numéro CAS |
6597-30-4 |
|---|---|
Nom du produit |
3,4,5-trimethoxy-N-methyl-N-phenylbenzamide |
Formule moléculaire |
C17H19NO4 |
Poids moléculaire |
301.34 g/mol |
Nom IUPAC |
3,4,5-trimethoxy-N-methyl-N-phenylbenzamide |
InChI |
InChI=1S/C17H19NO4/c1-18(13-8-6-5-7-9-13)17(19)12-10-14(20-2)16(22-4)15(11-12)21-3/h5-11H,1-4H3 |
Clé InChI |
NRALVZBNGKLSOA-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC(=C(C(=C2)OC)OC)OC |
SMILES canonique |
CN(C1=CC=CC=C1)C(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



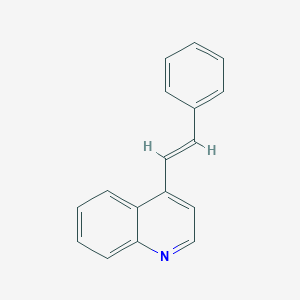
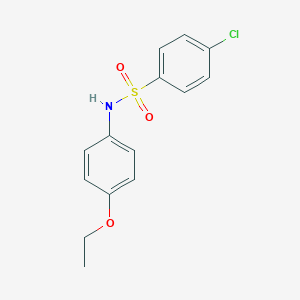
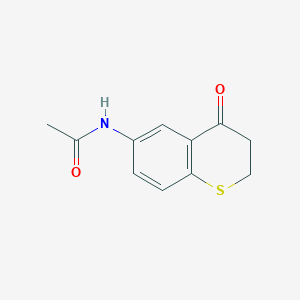
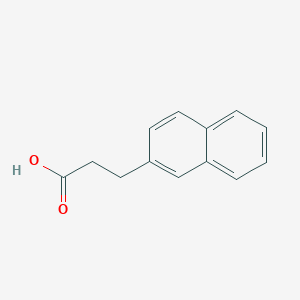
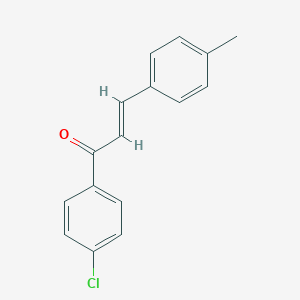
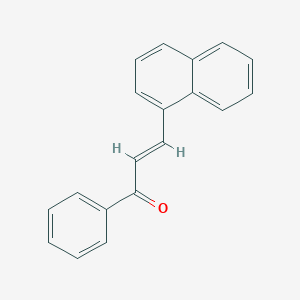
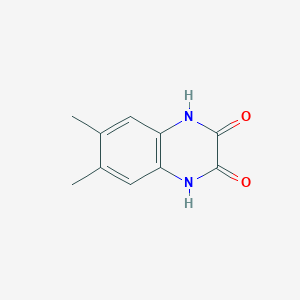
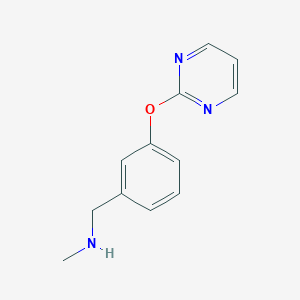
![Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate](/img/structure/B182731.png)

